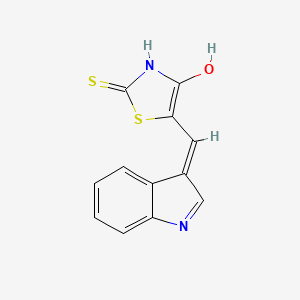

Rhodanine, 5-(3-indolylmethylene)-

Description

Properties

CAS No. |

73855-59-1 |

|---|---|

Molecular Formula |

C12H8N2OS2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)/b7-5- |

InChI Key |

TZMYVTIZPGJYJU-ALCCZGGFSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification Strategies for 5 3 Indolylmethylene Rhodanine

Established Synthetic Pathways for the 5-(3-Indolylmethylene)rhodanine Core Scaffold

The creation of the 5-(3-indolylmethylene)rhodanine central structure is a well-documented process, primarily utilizing the Knoevenagel condensation to connect indole-3-carbaldehyde and rhodanine (B49660). The efficiency of this synthesis is further enhanced by optimizing the preparation of these precursors and the catalytic conditions of the reaction.

Knoevenagel Condensation Approaches for Rhodanine-Indole Conjugation

The Knoevenagel condensation stands as a fundamental and versatile method for linking an active hydrogen compound with a carbonyl group. wikipedia.org In the synthesis of 5-(3-indolylmethylene)rhodanine, this involves the reaction between rhodanine (the active hydrogen component) and indole-3-carbaldehyde (the carbonyl compound). wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, which facilitates the deprotonation of the rhodanine to form an enolate ion. wikipedia.org This is followed by a nucleophilic addition to the aldehyde and subsequent dehydration to yield the final α,β-unsaturated product. wikipedia.org

This condensation reaction is valued for its simplicity and the ability to produce high yields. researchgate.netrsc.org Modern adaptations of this method, such as using microwave irradiation, have been shown to significantly decrease reaction times and improve yields. rsc.org The Doebner modification of the Knoevenagel condensation allows for the reaction to occur with compounds containing a carboxylic acid group, using pyridine (B92270) as a solvent, which also induces decarboxylation. wikipedia.orgorganic-chemistry.org

Precursor Synthesis and Optimization for Indole-3-Carbaldehyde and Rhodanine Derivatives

The successful synthesis of the target compound heavily relies on the efficient preparation of its precursors, indole-3-carbaldehyde and rhodanine derivatives.

Indole-3-Carbaldehyde: A common and effective method for synthesizing indole-3-carbaldehyde is the Vilsmeier-Haack reaction. ekb.egorgsyn.org This process involves the formylation of indole (B1671886) using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). orgsyn.org The reaction is known for its high, nearly quantitative, yields and the high purity of the resulting product. ekb.egorgsyn.org Other synthetic routes include the Reimer-Tiemann reaction, Grignard reactions, and the Sommelet reaction on gramine. ekb.eg

Rhodanine Derivatives: Rhodanine and its derivatives can be synthesized through various routes. A novel one-step method involves the reaction of thioureas and thioglycolic acid catalyzed by a protic acid, offering an efficient and atom-economical approach. thieme-connect.com Traditional methods often involve the reaction of an amine, carbon disulfide, and chloroacetic acid to produce N-substituted rhodanines. asianpubs.orgresearchgate.net The choice of the primary amine allows for the introduction of various substituents at the N3 position of the rhodanine ring. asianpubs.orgresearchgate.net

Catalytic Systems and Reaction Condition Optimization in 5-(3-Indolylmethylene)rhodanine Synthesis

The choice of catalyst and reaction conditions plays a crucial role in the outcome of the Knoevenagel condensation for synthesizing 5-(3-indolylmethylene)rhodanine.

Catalysts: A range of catalysts can be employed, from simple bases like piperidine and sodium acetate (B1210297) to more complex systems. wikipedia.orgresearchgate.net The use of a weak base is critical to prevent the self-condensation of the aldehyde. wikipedia.org Iodine has been used as a catalyst in solvent-free grinding conditions, providing an environmentally friendly option with high yields. researchgate.net Heterogeneous catalysts, such as amino-modified metal-organic frameworks (MOFs), have also been developed, offering high conversion rates and easy catalyst recovery. nih.gov

Reaction Conditions: The reaction is often carried out in polar solvents like ethanol (B145695) or acetic acid. wikipedia.orgnih.gov Temperature and reaction time are key parameters to optimize. While some procedures involve refluxing for several hours, others can be completed at room temperature or in a matter of minutes with microwave assistance. researchgate.netrsc.orgyoutube.com Solvent-free conditions, such as grinding, have also proven effective and offer a greener alternative. researchgate.net

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 6 hours | Not specified | youtube.com |

| Iodine | Solvent-free (grinding) | Room Temperature | Not specified | 88-95 | researchgate.net |

| Amino-bifunctional frameworks | Ethanol | Room Temperature | 5 minutes | 100 (conversion) | nih.gov |

| Montmorillonite K 10 clay (MW) | Aqueous Formaldehyde | 100 °C | 5 minutes | 85 | nih.gov |

Targeted Derivatization and Analog Generation Strategies based on the 5-(3-Indolylmethylene)rhodanine Skeleton

The 5-(3-indolylmethylene)rhodanine scaffold is a versatile platform for generating a diverse library of analogs through targeted derivatization at various positions on both the indole and rhodanine rings.

Structural Modifications at the Indole Nitrogen (N1) Position and Other Indole Substitutions

The indole nucleus offers multiple sites for modification, with the N1 position being a key target for derivatization.

N1-Alkylation and Acylation: The indole nitrogen can be readily substituted. For instance, N-methoxycarbamoyl indoles have been used as starting materials in rhodium-catalyzed C-H allenylation/annulation reactions to synthesize complex indole-based heterocycles. rsc.org These modifications can significantly alter the electronic and steric properties of the indole ring, influencing its biological activity.

Other Indole Substitutions: The benzene (B151609) portion of the indole ring can also be functionalized. For example, 5-bromo-7-azaindoles have been used as precursors for Suzuki coupling reactions to introduce aryl groups, leading to highly functionalized biaryl derivatives. nih.gov These substitutions are crucial for exploring structure-activity relationships and optimizing the pharmacological profile of the compounds.

Substituent Effects and Functionalization of the Rhodanine Ring (e.g., N3 Position)

The rhodanine ring, particularly the N3 position, is another critical site for introducing structural diversity.

Influence of Exocyclic Double Bond Configuration on Analog Design

The exocyclic double bond at the 5-position of the rhodanine ring introduces the possibility of E/Z isomerism, a critical factor in the design of analogs with specific biological activities. The spatial arrangement of the indole moiety relative to the rhodanine core can significantly impact the molecule's interaction with its biological target.

Research indicates that the synthesis of 5-arylmethylidenerhodanines, including the indole-substituted variants, typically results in the formation of the Z-isomer as the major or exclusive product. nih.gov The configuration of this exocyclic double bond can be reliably determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the chemical shift of the methine proton (=CH-) is a key diagnostic marker. In the Z-isomer, this proton signal appears at a more downfield chemical shift compared to the corresponding E-isomer. nih.gov

The importance of the double bond geometry in determining biological activity is well-documented for other structurally related compounds. For instance, in the case of sulindac (B1681787) sulfide, a benzylidene-indene derivative, the Z-isomer is a potent inhibitor of cyclooxygenase (COX) enzymes, while the corresponding E-isomer exhibits significantly reduced inhibitory activity. nih.gov This highlights that while the core pharmacophore is essential, the geometric arrangement of the substituent groups plays a crucial role in the molecule's ability to fit into the active site of its target enzyme. Therefore, controlling and characterizing the stereochemistry of the exocyclic double bond is a paramount consideration in the design and synthesis of novel 5-(3-indolylmethylene)rhodanine analogs with optimized biological profiles.

Table 1: Predicted and Experimental Chemical Shifts (δ, ppm) of the Methine Proton in (Z)-5-Arylmethylidenerhodanines nih.gov

| Substituent (R) | Predicted (CS ChemOffice 7.0) | Predicted (CS ChemOffice 10.0) | Experimental |

| H | 7.61 | 7.89 | 7.73 |

| 4-CH3 | 7.54 | 7.82 | 7.64 |

| 4-Cl | 7.56 | 7.83 | 7.68 |

| 4-Br | 7.58 | 7.85 | 7.70 |

This table illustrates the consistency in identifying the Z-isomer based on the downfield chemical shift of the methine proton.

Stereoselective Synthesis and Chiral Analog Development of Indolylmethylene Rhodanines

The development of chiral analogs of indolylmethylene rhodanines has opened new avenues for enhancing their therapeutic potential and selectivity. Stereoselective synthesis aims to control the formation of specific stereoisomers, which is crucial as different enantiomers or diastereomers of a drug can exhibit distinct pharmacological and toxicological properties.

One effective strategy for achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. A variety of chiral auxiliaries, often derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates, have been successfully employed in asymmetric synthesis. nih.govresearchgate.net For instance, Evans oxazolidinones and camphor-derived auxiliaries are well-established for guiding stereoselective alkylations and aldol (B89426) reactions. researchgate.netthieme-connect.de

Another powerful approach is organocatalysis, where small chiral organic molecules are used to catalyze enantioselective transformations. For example, chiral squaramides have been utilized as catalysts in the enantioselective [3+3] annulation reaction of rhodanine-derived ketoesters with pyrazolones to produce chiral spirorhodanine-pyran derivatives with excellent stereoselectivities. acs.org

Furthermore, multicomponent reactions have been adapted for the diastereoselective synthesis of complex rhodanine-containing scaffolds. A notable example is the one-pot, three-component [3+2] cycloaddition reaction to generate spirooxindole-engrafted rhodanine analogs. This reaction proceeds with high regio- and diastereoselectivity, yielding products with multiple contiguous stereocenters. nih.gov The development of such stereoselective methods is instrumental in building libraries of chiral indolylmethylene rhodanine analogs for biological screening.

Sustainable and Green Chemistry Approaches in the Synthesis of 5-(3-Indolylmethylene)rhodanine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active molecules to minimize environmental impact and enhance efficiency. The synthesis of 5-(3-indolylmethylene)rhodanine and its derivatives has benefited significantly from these sustainable approaches.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green technique. Ultrasound irradiation can enhance reaction rates, improve yields, and often allows for milder reaction conditions. The synthesis of rhodanine derivatives has been successfully achieved using ultrasound, sometimes in aqueous media, eliminating the need for volatile organic solvents. tandfonline.comnih.govresearchgate.netnih.gov This method is characterized by short reaction times and often leads to the formation of clean products that require minimal purification.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another energy-efficient method that can dramatically reduce reaction times from hours to minutes. The Knoevenagel condensation, a key step in the synthesis of 5-(3-indolylmethylene)rhodanines, has been effectively carried out under microwave irradiation. nih.govresearchgate.netmdpi.comnih.gov This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been employed as green reaction media for the synthesis of rhodanine derivatives. rsc.orgresearchgate.net Ionic liquids, with their low vapor pressure and high thermal stability, can act as both solvents and catalysts, and in some cases, can be recycled. nih.govnih.govresearchgate.netnih.gov Furthermore, catalyst-free reaction conditions or the use of biodegradable catalysts are being explored to further enhance the sustainability of these synthetic routes. rsc.org

Table 2: Comparison of Conventional and Green Synthetic Methods for Rhodanine Derivatives

| Method | Conditions | Advantages |

| Conventional Heating | Often requires high temperatures, long reaction times, and organic solvents. | Well-established and widely applicable. |

| Ultrasound-Assisted | Room temperature or slightly elevated, short reaction times (minutes), often in green solvents like water or PEG. tandfonline.comnih.gov | Increased reaction rates, higher yields, milder conditions, reduced energy consumption. |

| Microwave-Assisted | Elevated temperatures achieved rapidly, very short reaction times (minutes), can be performed solvent-free or with minimal solvent. nih.gov | Drastic reduction in reaction time, improved yields, enhanced reaction selectivity. |

| Ionic Liquids | Can act as both solvent and catalyst, recyclable, thermally stable. nih.govnih.gov | Low volatility, tunable properties, potential for catalyst/solvent recycling. |

The adoption of these green and sustainable methodologies not only makes the synthesis of 5-(3-indolylmethylene)rhodanine and its analogs more environmentally friendly but also often leads to more efficient and cost-effective processes.

Mechanistic Elucidation of Biological Activities of 5 3 Indolylmethylene Rhodanine and Its Analogs

Molecular Target Identification and Validation Approaches

The biological activities of 5-(3-indolylmethylene)rhodanine and its analogs are attributed to their interactions with various molecular targets. The following sections detail the mechanistic understanding of these interactions.

Characterization of Interactions with Lysosomal Protective Protein (LPP)

Computational methods have been employed to predict the molecular targets of rhodanine (B49660) derivatives. One such derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, also known as Les-6614, has been identified as potentially having an affinity for the lysosomal protective protein (LPP). mdpi.com Subsequent molecular docking studies have substantiated this prediction, indicating a favorable binding interaction between Les-6614 and LPP, which suggests the formation of a stable protein-ligand complex. mdpi.com

Investigations into Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by rhodanine derivatives has been a subject of investigation. High-throughput screening of a synthetic compound library identified a rhodanine derivative, SH00012671, which exhibited a binding affinity to PPARγ with a Ki value of 186.7 nmol/L. nih.gov Although this initial hit was inactive in cell-based assays, a series of analogs were synthesized based on its core structure. nih.gov

Among the synthesized analogs, compound 31 demonstrated significant agonist activity, reaching approximately 70% of the efficacy of the known PPARγ agonist, BRL49653, in both cotransfection and pre-adipocyte differentiation assays. nih.gov Further studies with the analog Les-6614 also suggest its potential as a PPARγ modulator, a significant finding given the role of PPARγ in the pathogenesis of various diseases including allergy, cancer, and cardiovascular conditions. mdpi.com These findings underscore the potential of the rhodanine scaffold in developing novel PPARγ modulators. nih.gov

Table 1: PPARγ Modulatory Activity of Rhodanine Analogs

| Compound | Binding Affinity (Ki) | Cellular Activity |

|---|---|---|

| SH00012671 | 186.7 nmol/L nih.gov | Inactive in cell-based assays nih.gov |

| 31 | Not specified | ~70% efficacy of BRL49653 nih.gov |

| Les-6614 | Not specified | Potential PPARγ modulator mdpi.com |

Analysis of Binding and Inhibition of Bcl-2 and Mcl-1 Proteins by Rhodanine-Indole Conjugates

Rhodanine-based compounds have been investigated as inhibitors of the anti-apoptotic proteins of the Bcl-2 family, which are attractive targets for cancer therapy. researchgate.netsemanticscholar.org A library of pyridine-based rhodanine analogs of BH3I-1 was synthesized and screened for their ability to displace a Bak peptide from B-cell lymphoma-extra large (Bcl-XL) and myeloid cell leukemia sequence 1 (Mcl-1). researchgate.net This screening revealed differences in selectivity between the two proteins. researchgate.net

Further studies focused on designing specific inhibitors. A series of novel rhodanine-based acylsulfonamide derivatives were designed as inhibitors of the anti-apoptotic Bcl-2 protein. nih.gov Among these, compounds 10 and 11 were the most potent, binding to Bcl-2 with Ki values of 20 nM and 25 nM, respectively. nih.gov Docking studies showed that these two compounds orient similarly within the binding site of Bcl-2. nih.gov

Another class of derivatives, 3-aryl-rhodanine benzoic acids, were also synthesized and evaluated for their inhibitory activity against Bcl-2 proteins. nih.gov The most potent compounds from this series, 33 and 41 , bound to Bcl-2 with submicromolar Ki values and showed selectivity for Bcl-2 and Mcl-1 over Bcl-xL. nih.gov The development of Mcl-1 inhibitors is a key area of research, as overexpression of Mcl-1 is linked to resistance to various chemotherapies. nih.gov

Table 2: Inhibition of Bcl-2 Family Proteins by Rhodanine Analogs

| Compound | Target | Inhibition Constant (Ki) |

|---|---|---|

| 10 | Bcl-2 | 20 nM nih.gov |

| 11 | Bcl-2 | 25 nM nih.gov |

| 33 | Bcl-2 | Submicromolar nih.gov |

| 41 | Bcl-2 | Submicromolar nih.gov |

Mechanistic Studies of Carbonic Anhydrase Isoform Inhibition (e.g., hCA II, hCA IX)

Rhodanine and its derivatives have been identified as a significant class of non-sulfonamide carbonic anhydrase (CA) inhibitors. nih.gov Various series of rhodanine derivatives have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, particularly the cytosolic isoform hCA II and the tumor-associated isoform hCA IX. nih.govbohrium.com

Rhodanine-benzylidene and rhodanine-hydrazine derivatives have demonstrated selectivity for hCA II. nih.govbohrium.com In contrast, rhodanine-N-carboxylate derivatives are highly selective for hCA IX. nih.govbohrium.com Certain rhodanine-linked isoxazole (B147169) and 1,2,4-oxadiazole (B8745197) derivatives exhibit inhibitory activity against both hCA II and hCA IX. nih.govbohrium.com Molecular docking studies have been employed to support the proposed mechanism of action for these inhibitors. nih.govbohrium.com

Table 3: Inhibitory Activity (Ki) of Rhodanine Derivatives against hCA II

| Compound | Ki (µM) |

|---|---|

| 3b | 9.8 nih.gov |

| 3j | 46.4 nih.gov |

| 6d | 7.7 nih.gov |

| 8db | 4.7 nih.gov |

Exploration of Sirtuin 1 (Sirt1) Inhibitory Mechanisms

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a therapeutic target for a range of diseases, including cancer. nih.govnih.gov While numerous synthetic inhibitors of SIRT1 have been developed, the indole-based compound EX-527 (also known as selisistat) is among the most potent and selective. nih.gov Although not a rhodanine derivative itself, its indole (B1671886) moiety is a key structural feature shared with 5-(3-indolylmethylene)rhodanine.

EX-527 is a racemic compound, with the (S)-isomer being the active form. nih.gov Its IC50 values for SIRT1 inhibition typically range from 0.1 to 1 µM. nih.gov The mechanism of inhibition is believed to be non-covalent, blocking the SIRT1 active site and preventing substrate binding. nih.gov EX-527 has also been shown to disrupt the interaction between SIRT1 and the endogenous inhibitory protein DBC1. nih.gov The structural similarities between EX-527 and 5-(3-indolylmethylene)rhodanine suggest a potential for the latter to also interact with and inhibit SIRT1, a hypothesis that warrants further investigation.

Modulation of Protein Aggregation and Fibrillation Pathways

The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. Research has highlighted the potential of 5-(3-indolylmethylene)rhodanine and its analogs to interfere with these pathological processes.

Inhibition and Destabilization of α-Synuclein Oligomer and Fibril Formation

The aggregation of α-synuclein is a critical event in the pathogenesis of Parkinson's disease and other synucleinopathies. Small molecules that can inhibit this process are of great therapeutic interest. Indole-containing rhodanine derivatives have demonstrated significant anti-aggregation activity against α-synuclein. researchgate.net

In vitro studies have shown that certain rhodanine-based compounds can effectively inhibit the formation of α-synuclein fibrils. For instance, compounds with an indole moiety linked to the rhodanine core have been found to reduce the fluorescence of Thioflavin-T (ThT), a dye that binds to amyloid fibrils, by more than 95%. researchgate.net This indicates a potent inhibitory effect on the fibrillation process. The mechanism of action is believed to involve the binding of these small molecules to α-synuclein, thereby preventing its self-assembly into toxic oligomers and larger fibrils. core.ac.uk The hydrophobic core of these molecules, often comprising aromatic rings, plays a crucial role in this interaction. frontiersin.org

Furthermore, some analogs have been shown to not only inhibit the formation of new fibrils but also to destabilize pre-existing ones, suggesting a potential for reversing the aggregation process. researchgate.net The length and quantity of α-synuclein fibrils have been observed to decrease in a concentration-dependent manner when treated with certain inhibitory compounds. researchgate.net

Table 1: Effect of Indole-Rhodanine Analogs on α-Synuclein Aggregation

| Compound | Target Protein | Effect | Key Findings |

|---|---|---|---|

| Indole-containing rhodanine | α-Synuclein | Inhibition of fibril formation | Reduced ThT fluorescence by >95% |

| Rhodanine analogs | α-Synuclein | Inhibition and destabilization | Concentration-dependent reduction in fibril length and quantity |

Anti-Aggregation and Destabilization Effects on Tau Protein

The pathological aggregation of the tau protein is a defining feature of Alzheimer's disease and other tauopathies. Rhodanine-based compounds have emerged as promising inhibitors of tau aggregation. The five-membered rhodanine scaffold itself has been identified as having potential anti-aggregation activity against tau. researchgate.net

Research has demonstrated that certain rhodanine derivatives can inhibit tau aggregation in cellular models. researchgate.net These compounds are also capable of destabilizing preformed tau aggregates, suggesting a dual mechanism of action. researchgate.net The process appears to involve the conversion of insoluble tau oligomers into soluble forms, which are considered to be less toxic. researchgate.net This is supported by findings that show a decrease in the ratio of soluble to pelletable tau species in the presence of these inhibitors. researchgate.net

Studies using cell models of tauopathy have shown that rhodanine-based inhibitors can effectively reduce tau aggregation at nanomolar concentrations. researchgate.net This highlights the potency of this class of compounds in combating the pathological hallmarks of Alzheimer's disease.

Cellular Process Perturbation Mechanisms

Beyond their effects on protein aggregation, 5-(3-indolylmethylene)rhodanine and its analogs can influence fundamental cellular processes such as proliferation and apoptosis, as well as modulate immune responses.

Mechanisms of Modulation of Cellular Proliferation and Apoptotic Pathways

The indole and rhodanine scaffolds are known to be present in molecules that can induce apoptosis, or programmed cell death, a critical process for eliminating unwanted or cancerous cells. nih.govresearchgate.net Hybrids of indole and 3-hydrazinoindolin-2-one, which share structural similarities with the indolylmethylene rhodanine core, have been synthesized and shown to possess pro-apoptotic and anti-proliferative properties. nih.govresearchgate.net

One such derivative, designated as 6n, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. nih.govresearchgate.net Mechanistic studies revealed that this compound induced a notable increase in both early and late apoptosis, by a factor of 19, as determined by the Annexin-V-FTIC assay. nih.govresearchgate.net This apoptotic induction was associated with an upregulation of pro-apoptotic proteins including caspase-3, caspase-9, cytochrome C, and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Furthermore, some of these compounds have been found to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.govresearchgate.net This is evidenced by an increase in the level of superoxide (B77818) dismutase (SOD) and a depletion of catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px) in treated MCF-7 cells. nih.govresearchgate.net The induction of apoptosis is a key strategy in cancer therapy, and the ability of these compounds to trigger this process highlights their therapeutic potential. researchgate.net

Table 2: Apoptotic Effects of an Indole-based Compound (6n) on MCF-7 Cells

| Parameter | Effect | Fold Change/Observation |

|---|---|---|

| Early and Late Apoptosis | Increase | 19-fold increase |

| Caspase-3, Caspase-9, Cytochrome C, Bax | Upregulation | Increased expression |

| Bcl-2 | Downregulation | Decreased expression |

| Superoxide Dismutase (SOD) | Increase | Increased level |

| Catalase (CAT), Glutathione Peroxidase (GSH-Px) | Depletion | Depleted levels |

Mechanistic Basis of Immunological Signaling Pathway Interventions (e.g., Cytokine and Immunoglobulin Level Modulation)

The indole nucleus is a key structural feature in molecules that can modulate immune responses. For instance, the enzyme indoleamine 2,3-dioxygenase (IDO) degrades tryptophan, an indole-containing amino acid, into biologically active catabolites that can regulate immune tolerance. nih.gov Pharmacological inhibition of IDO has been shown to skew cytokine responses of invariant natural killer T (iNKT) cells towards a Th1 profile. nih.gov Conversely, tryptophan catabolites can shift the cytokine balance towards a Th2 pattern. nih.gov

While direct evidence for 5-(3-indolylmethylene)rhodanine is still emerging, the known immunomodulatory properties of indole derivatives suggest a potential mechanism of action. The modulation of cytokine production is a critical aspect of controlling immune responses. For example, in the context of oral tolerance induction for allergies, altered patterns of interferon-gamma (IFN-γ), interleukin-5 (IL-5), and transforming growth factor-beta (TGF-β) secretion have been observed. nih.gov This modulation can lead to a downregulation of total and specific IgE antibody levels, which are key mediators of allergic reactions. nih.gov

Modulation of Phagocytic Activity and Cellular Immune Responses

Derivatives of 5-(indolylmethylene)rhodanine have been shown to have a selective activating effect on certain components of cellular immunity and phagocytic activity. researchgate.net Specifically, a study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid demonstrated its influence on the cellular immunity status of laboratory animals. researchgate.net

The study reported a statistically significant increase in the relative and absolute number of T-lymphocytes (CD3+), specifically due to an increase in T-helpers (CD4+). researchgate.net There was also a notable increase in the immunoregulatory index (CD4+/CD8+), indicating a shift in the balance of T-cell subsets. researchgate.net Furthermore, the phagocytic activity of neutrophils was enhanced, as evidenced by an increase in the phagocytic index, phagocytic number, and the index of opsonization. researchgate.net These findings suggest that this class of compounds can stimulate cellular defense mechanisms.

Table 3: Immunomodulatory Effects of a 5-(Indolylmethylene)rhodanine Derivative

| Immune Parameter | Effect |

|---|---|

| T-lymphocytes (CD3+) | Significant increase |

| T-helpers (CD4+) | Significant increase |

| Immunoregulatory Index (CD4+/CD8+) | Significant increase |

| Phagocytic Index | Increase |

| Phagocytic Number | Increase |

| Index of Opsonization | Increase |

Elucidation of Antimicrobial Action Mechanisms (e.g., against specific bacterial and fungal strains)

The antimicrobial action of 5-(3-indolylmethylene)rhodanine and its analogs is primarily characterized by their potent activity against Gram-positive bacteria, with limited to no efficacy against Gram-negative bacteria and fungi. This selectivity suggests a mechanism of action that targets cellular structures or pathways unique to or more accessible in Gram-positive organisms.

Rhodanine derivatives have been shown to exert their antibacterial effects through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is significant as it can hinder the development of bacterial resistance. The lipophilicity of these compounds, as indicated by high calculated log P values, suggests they are likely to bind to plasma proteins. nih.gov

One analog, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid, has demonstrated not only antifungal properties but also an influence on the cellular component of the immune system in vivo. researchgate.neturan.ua Studies have shown this compound can stimulate certain immune cells, such as T-lymphocytes, while having a selective inhibitory effect on others like natural killer (NK) cells and B-lymphocytes. uran.ua Furthermore, it has been observed to increase the activity of the macrophage phagocytic system. uran.ua

In terms of structure-activity relationships, the presence of a carboxyl group at the N-3 position of the rhodanine system is considered a contributing factor to the enhanced antimicrobial activity. Derivatives with a pyridin-2-ylmethylidene group at the C-5 position have shown the highest antimicrobial activity against Gram-positive bacteria. mdpi.comnih.gov

While some rhodanine derivatives exhibit antifungal activity, 5-(3-indolylmethylene)rhodanine itself has shown weak to moderate effects. For instance, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid displayed a minimum inhibitory concentration (MIC) of 3003 µM against Candida albicans. researchgate.net The primary mechanism of some antifungal rhodanine analogs is believed to be the inhibition of chitin (B13524) synthase, a crucial enzyme for fungal cell wall synthesis. nih.gov

Table 1: Antimicrobial Activity of 5-(3-Indolylmethylene)rhodanine Analogs

| Compound/Analog | Target Organism(s) | Mechanism of Action | Key Findings |

| Rhodanine derivatives | Gram-positive bacteria (e.g., S. aureus, S. epidermidis, Enterococcus spp., Bacillus spp., C. difficile) | Inhibition of DNA gyrase and topoisomerase IV nih.gov | Potent bactericidal activity against various drug-resistant strains. nih.gov |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid | Candida albicans | Weak to moderate antifungal activity. researchgate.net | MIC of 3003 µM against C. albicans. researchgate.net |

| 5-pyridinylmethylidene-rhodanine-3-carboxyalkyl acids | Gram-positive bacteria | N/A | Highest activity observed in derivatives with a pyridin-2-ylmethylidene group. mdpi.comnih.gov |

| Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives | Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans | Putative chitin synthase inhibitors. nih.gov | Demonstrated broad-spectrum antifungal activity. nih.gov |

Analysis of Antiviral Replication Cycle Interference Mechanisms (If applicable)

The direct antiviral activity of 5-(3-indolylmethylene)rhodanine has not been extensively documented in the provided search results. However, the broader family of indole derivatives has been a source of compounds with significant antiviral properties.

For example, certain water-soluble compounds based on 5-methoxyindole-3-carboxylic acid have shown a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru One such derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.ru The proposed mechanism for this class of compounds is the inhibition of the fusion of the viral envelope with cell membranes, thereby preventing viral penetration and replication. actanaturae.ru This is similar to the mechanism of the antiviral drug umifenovir. actanaturae.ru

Furthermore, some 5-(1,2,3-triazol-1-ylmethyl)uridine derivatives, which share a heterocyclic core with rhodanine, have been synthesized and tested for their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). nih.gov

While these examples highlight the potential of the indole scaffold in antiviral drug design, specific studies elucidating the interference of 5-(3-indolylmethylene)rhodanine with the viral replication cycle are not detailed in the provided information.

Enzymatic Kinetics and Inhibition Studies

The primary enzymatic targets of 5-(3-indolylmethylene)rhodanine and its analogs are kinases, particularly PIM kinases, and bacterial DNA gyrase and topoisomerase IV.

Analogs of (1H-indol-3-yl)methylene rhodanine have been identified as potent pan-PIM kinase inhibitors. kmu.ac.kr These compounds function by binding within the ATP binding pocket of the kinase. kmu.ac.kr The introduction of a hydroxyl group into the structure has been shown to improve the inhibition of PIM-1 and PIM-3 kinases, highlighting the importance of specific hydrogen bond interactions with active-site residues. kmu.ac.kr

In the context of antibacterial activity, rhodanine derivatives inhibit DNA gyrase and topoisomerase IV. nih.gov This inhibition is a key mechanism behind their efficacy against Gram-positive bacteria.

Furthermore, rhodanine-indolinone cores have been investigated as inhibitors of arylalkylamine N-acetyltransferase (AANAT), an enzyme involved in melatonin (B1676174) synthesis. nih.gov Modifications to the core structure, such as replacing a 5-carbon alkyl chain with rings, have been shown to modestly improve potency. nih.gov

Derivatives of rhodanine-3-acetic acid have also demonstrated the ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design Principles for 5 3 Indolylmethylene Rhodanine Derivatives

Methodologies for Comprehensive SAR Elucidation

The process of understanding the SAR for 5-(3-indolylmethylene)rhodanine derivatives involves a multifaceted approach, combining synthetic chemistry with advanced biological and computational evaluation techniques.

A cornerstone of SAR studies is the systematic variation of substituents on the core scaffold and the subsequent evaluation of these changes on biological activity. This process typically involves the Knoevenagel condensation of various substituted indole-3-carboxaldehydes with N-substituted rhodanines. researchgate.net

Researchers have explored modifications at several key positions:

The Indole (B1671886) Ring: Introducing different functional groups (e.g., halogens, methoxy, nitro groups) at various positions of the indole nucleus allows for the probing of electronic and steric effects on target binding. For instance, the synthesis of a series of 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives and their subsequent antimicrobial screening helped identify compounds with significant effects against various pathogens. nih.gov

The Rhodanine (B49660) N-3 Position: The nitrogen atom at position 3 of the rhodanine ring is a common site for modification. Attaching different alkyl or aryl groups, or functionalized chains like acetic or propanoic acid, can significantly alter the compound's solubility, cell permeability, and interaction with target proteins. researchgate.netnih.gov

The Rhodanine C-2 Position: The thione group (C=S) at the C-2 position is a key feature. Its replacement with an oxo group (C=O) to create a thiazolidinedione can lead to different biological profiles and is a common strategy in SAR studies. nih.gov

The biological evaluation of these systematically varied compounds goes beyond simple activity screening. Mechanistic assays are employed to determine how these structural changes affect specific cellular pathways or enzyme functions. For example, in studies of metallo-β-lactamase inhibitors, while the parent rhodanine compounds showed some activity (likely due to partial hydrolysis), their corresponding enethiol hydrolysis products were found to be potent inhibitors, demonstrating a clear mechanistic insight derived from comparing structurally related compounds. nih.gov

Modern drug design often employs more sophisticated strategies like fragment-based design and scaffold hopping to explore novel chemical space.

Fragment-Based Approaches: In this strategy, the 5-(3-indolylmethylene)rhodanine scaffold can be deconstructed into its core fragments: the indole moiety and the rhodanine ring. These fragments can be screened for weak binding to a biological target. Subsequently, these weakly binding fragments can be synthetically linked or grown to produce a high-affinity ligand. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel inhibitor classes. nih.gov

Scaffold-Hopping: This technique involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original molecule's biological activity. The goal is to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For the 5-(3-indolylmethylene)rhodanine framework, scaffold hopping could involve:

Replacing the rhodanine ring with other five-membered heterocycles like hydantoin (B18101) or thiazolidinedione. researchgate.net

Substituting the indole nucleus with other bicyclic aromatic systems such as benzimidazole (B57391) or indazole. nih.gov

A key discovery in one study highlighted that the central rhodanine ring could be replaced by other heterocycles while maintaining potency, a clear example of successful scaffold hopping. nih.gov This demonstrates that while the rhodanine core acts as a suitable scaffold, it is not irreplaceable, opening avenues for the design of new analogs with potentially superior properties.

Impact of Indole Moiety Substitutions and Positional Isomerism on Biological Mechanisms

The indole nucleus is not merely a structural anchor but plays a vital role in the biological activity of this class of compounds. Its planar structure and electron-rich nature facilitate key interactions, such as π-π stacking, with amino acid residues in the active sites of target proteins. nih.gov

Systematic studies have shown that the type and position of substituents on the indole ring can dramatically influence biological outcomes. For example, the introduction of a 5-fluoro group on the indole ring of a rhodanine derivative was found to trigger DNA damage and induce apoptosis in human tumor cells, highlighting a specific mechanistic impact. nih.gov Similarly, in a series of 3,5-disubstituted indole derivatives targeting Pim1 kinase, specific substitutions were crucial for inhibitory activity. rsc.org

The position of the methylene (B1212753) bridge on the indole ring is also critical. The vast majority of active compounds in this class are derived from indole-3-carbaldehyde, making the C-3 position the most extensively studied linkage point. nih.gov This is attributed to the high reactivity of the C-3 position towards electrophilic substitution. nih.gov Variations involving linkage at other positions, such as C-2 or C-5, would create positional isomers with distinct three-dimensional shapes and electronic distributions, likely leading to different biological activities and target selectivities.

| Indole Ring Modification | Observed Effect | Reference Compound Example |

| Substitution at C-5 | Introduction of a fluoro group can induce apoptosis in tumor cells. | 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester |

| Substitution at N-1 | N-alkoxy substitutions can prevent the formation of reactive intermediates. | N-alkoxy indole derivatives |

| Linkage Position | Position 3 is the most common and favorable linkage point for the rhodanine moiety. | 5-(3-Indolylmethylene)rhodanine |

Influence of Rhodanine Ring Modifications on Mechanistic Biological Activities

The rhodanine ring is a highly versatile and reactive scaffold, offering multiple points for modification that can fine-tune the biological activity of the entire molecule. researchgate.net

N-3 Position: As previously mentioned, this position is crucial for modifying the physicochemical properties of the molecule. The addition of a carboxylic acid group, such as in rhodanine-3-acetic acid derivatives, can introduce a key interaction point for binding to enzyme active sites. Studies on pancreatic lipase (B570770) inhibitors identified rhodanine-3-acetic acid derivatives as potent, competitive inhibitors. mdpi.com These acidic groups can form critical hydrogen bonds or salt bridges with protein residues.

C-5 Methylene Bridge: The exocyclic double bond at the C-5 position is a defining feature of this compound class. This α,β-unsaturated carbonyl system makes the molecule a potential Michael acceptor. researchgate.net This reactivity can allow for covalent bond formation with nucleophilic residues (like cysteine) in the active site of a target enzyme, leading to irreversible inhibition. However, this reactivity also raises concerns about potential off-target effects.

C-2 Thione Group: The sulfur atom of the C-2 thione group can act as a hydrogen bond acceptor or participate in metal coordination within an enzyme's active site. Its replacement with an oxygen atom (forming a 2,4-thiazolidinedione) alters the electronic properties and hydrogen-bonding capacity of the ring, which can significantly impact target selectivity and potency. nih.gov

| Rhodanine Ring Modification | Observed Mechanistic Influence |

| N-3 Acetic Acid Group | Can act as a key binding group, leading to competitive enzyme inhibition. |

| C-5 Exocyclic Double Bond | Creates a Michael acceptor for potential covalent inhibition of target enzymes. |

| C-2 Thione Group | Participates in hydrogen bonding and metal coordination; its replacement alters electronic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for 5-(3-Indolylmethylene)rhodanine Analogs

QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 5-(3-indolylmethylene)rhodanine analogs, QSAR models are developed to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and guiding rational design. nih.gov

The process involves:

Data Set Preparation: A series of 5-(3-indolylmethylene)rhodanine analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). nih.govnih.gov

A validated QSAR model can provide valuable insights. For example, a model might reveal that high biological activity is correlated with the presence of an electron-withdrawing group on the indole ring and a bulky, hydrophobic substituent at the N-3 position of the rhodanine ring. The contour maps generated from 3D-QSAR studies (like CoMFA and CoMSIA) can visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, providing a clear roadmap for designing more potent inhibitors. researchgate.net

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry plays a critical role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. For 5-(3-indolylmethylene)rhodanine derivatives, the key stereochemical feature is the geometry of the exocyclic double bond at the C-5 position, which gives rise to E and Z isomers.

It has been demonstrated that the biological activity can be highly dependent on this geometry. For instance, in a study of 5-arylidenerhodanines, the compounds were synthesized as the thermodynamically more stable (Z)-isomers. nih.gov The stereochemistry was confirmed using spectroscopic techniques, and subsequent biological evaluation revealed that this specific configuration was responsible for the observed antifungal activity. researchgate.netnih.gov

In a related class of compounds, 3-(benzylidene)-2-oxo-indolines, it was observed that the E and Z diastereomers could be separated and that they exhibited different binding affinities in docking studies. nih.gov Furthermore, these isomers could interconvert over time in solution, with the rate of isomerization depending on the specific substituents. nih.gov This highlights the importance of not only synthesizing stereochemically pure compounds but also understanding their stability to accurately interpret SAR data. The differential activity between isomers underscores that only one of the two geometries may fit optimally into the binding site of a target protein, making stereochemical control a crucial aspect of rational drug design for this class of molecules.

Computational Chemistry and Molecular Modeling Applications in 5 3 Indolylmethylene Rhodanine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mechanism of 5-(3-indolylmethylene)rhodanine derivatives with their biological targets.

Ligand and Receptor Preparation, Grid Generation, and Docking Algorithm Selection

The initial and crucial step in molecular docking involves the meticulous preparation of both the ligand (the 5-(3-indolylmethylene)rhodanine derivative) and the receptor (the target protein). The three-dimensional structures of the target proteins are often obtained from the Protein Data Bank (PDB). In a study investigating potential anti-inflammatory agents, the 3D structures of target proteins like cyclooxygenase-2 (COX-2) (PDB ID: 5IKR), prostaglandin (B15479496) E2 synthase (PDB ID: 4AL1), tumor necrosis factor-alpha (TNF-α) (PDB ID: 5MU8), and interleukin-1 beta (IL-1β) (PDB ID: 4G6J) were retrieved for docking studies. researchgate.net Similarly, for investigating antibacterial agents, the probable bacterial and fungal molecular targets are identified and prepared for docking. nih.gov The preparation of the receptor typically involves removing water molecules, adding hydrogen atoms, and assigning charges.

The ligand structures are often downloaded from chemical databases like PubChem in SDF file format and then optimized. researchgate.net For novel synthesized compounds, their structures are confirmed using spectroscopic methods like 1H and 13C NMR before being used in docking studies. nih.gov

Following preparation, a grid box is generated around the active site of the receptor to define the search space for the ligand. The selection of the docking algorithm is also a critical choice. AutoDock Vina and AutoDock 4.2® are commonly used software packages for performing molecular docking simulations of rhodanine (B49660) derivatives. researchgate.netnih.gov

Analysis of Binding Poses, Interaction Fingerprints, and Scoring Function Validation

After the docking simulation, the resulting binding poses are analyzed to understand the interactions between the ligand and the receptor. This analysis involves visualizing the interactions using software like Discovery Studio and PyMOL. researchgate.net The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking studies of indol(1H-3-yl)pyrimidine derivatives with B-DNA revealed that some compounds exhibit strong binding abilities through an intercalative mode. nih.gov

The binding affinity is quantified using scoring functions, which provide a numerical score, often in kcal/mol, indicating the strength of the interaction. For example, a study on a diazo-indole derivative reported a strong binding affinity towards COX-2 with a docking score of -7.2 kcal/mol. researchgate.net These scores are used to rank different compounds and predict their potential biological activity.

The validation of the docking protocol is often performed by redocking a co-crystallized ligand into the active site of the receptor and comparing the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Assessment

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational changes and stability of the complex over time.

System Setup, Force Field Parameterization, and Trajectory Analysis

An MD simulation begins with setting up the system, which involves placing the docked ligand-receptor complex in a simulation box filled with solvent molecules, typically water, and adding ions to neutralize the system. The interactions between atoms are described by a force field, such as AMBER or CHARMM. The choice of force field can influence the results of the simulation. nih.gov

Free Energy Calculations for Ligand-Target Complexes (e.g., MM/PBSA, MM/GBSA)

To obtain a more accurate estimation of the binding affinity, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed on the snapshots extracted from the MD simulation trajectory. nih.govresearchgate.net These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. nih.gov

The binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. This decomposition can provide valuable insights into the driving forces behind ligand binding. While MM/PBSA and MM/GBSA are computationally less expensive than more rigorous methods like alchemical free energy calculations, their accuracy can be system-dependent. nih.govresearchgate.netnih.gov Studies have shown that the performance of these methods can vary depending on the protein target and the specific parameters used in the calculation. researchgate.netrsc.org

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the target receptor is unknown or when designing new ligands based on a set of known active compounds. A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and exert a biological effect.

In the context of 5-(3-indolylmethylene)rhodanine research, pharmacophore models can be generated based on the structures of known active derivatives. These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional orientation. For example, a pharmacophore model for Inositol 1,4,5-trisphosphate receptor (IP3R) inhibitors highlighted the presence of two hydrogen-bond acceptors and two hydrogen-bond donors as crucial for activity. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify new molecules that match the pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of new lead compounds. nih.gov Furthermore, the insights gained from pharmacophore models can guide the rational design and synthesis of novel 5-(3-indolylmethylene)rhodanine derivatives with improved activity and selectivity. nih.gov In some studies, pharmacophore modeling has been used in conjunction with molecular docking to rationally design and synthesize new families of inhibitors. nih.gov

Virtual Screening and De Novo Design Approaches for Novel 5-(3-Indolylmethylene)rhodanine Analogs

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of 5-(3-indolylmethylene)rhodanine research, VS campaigns are instrumental in discovering new analogs with desired biological activities. The process often begins with the construction of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for binding to the target. This model is then used to filter large compound databases, such as the Enamine database, to select a smaller, more manageable set of candidates for further investigation. mdpi.com

The screening process is typically hierarchical, starting with high-throughput virtual screening (HTVS) to rapidly evaluate millions of compounds. nih.gov This is followed by more accurate and computationally intensive methods like standard precision (SP) and extra precision (XP) docking for the most promising hits. nih.govresearchgate.net Software such as AutoDock Vina and MOE (Molecular Operating Environment) are commonly employed for these docking studies, which predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govresearchgate.net For instance, a typical virtual screening workflow might involve:

Database Preparation: A large database of commercially available or synthetically feasible compounds is prepared and filtered based on drug-like properties, such as Lipinski's rule of five. nih.gov

Pharmacophore-Based Screening: The database is screened against a pharmacophore model derived from known active compounds or the target's binding site.

Molecular Docking: The hits from the pharmacophore screen are then docked into the active site of the target protein. The docking scores, which estimate the binding energy, are used to rank the compounds. mdpi.com

Hit Selection and Experimental Validation: The top-ranked compounds are visually inspected for their binding modes and interactions with key residues in the active site before being selected for experimental testing. nih.govresearchgate.net

De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. This approach can be particularly useful for generating novel 5-(3-indolylmethylene)rhodanine analogs with improved properties. Algorithms for de novo design can build molecules atom-by-atom or by combining molecular fragments within the constraints of the target's binding pocket. This allows for the exploration of a much wider chemical space than is available in existing compound libraries. nih.gov

Table 1: Common Virtual Screening and Molecular Docking Tools

| Tool | Type | Key Features |

|---|---|---|

| AutoDock Vina | Molecular Docking | Improved speed and accuracy of binding mode prediction. researchgate.net |

| Glide (Schrödinger) | Molecular Docking | Offers different precision modes (HTVS, SP, XP) for hierarchical screening. mdpi.com |

| MOE | Molecular Modeling Suite | Includes tools for structure-based virtual screening and pharmacophore modeling. nih.gov |

| PHASE (Schrödinger) | Pharmacophore Modeling | Develops pharmacophore models from a set of active ligands. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of 5-(3-indolylmethylene)rhodanine and its analogs. mdpi.comnih.govresearchgate.net These calculations can elucidate fundamental molecular properties that govern a compound's biological activity.

One of the key applications of quantum chemistry in this context is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity.

For example, studies on rhodanine derivatives have shown that substitutions on the rhodanine core can significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. mdpi.com The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and thus fine-tune the biological activity.

Other important quantum chemical descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack. This can be crucial for understanding intermolecular interactions, such as those with a biological target.

Global and Local Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated to provide a more quantitative measure of a molecule's reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Properties for Rhodanine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| Rhodanine (R1) | -6.65 | -2.12 | 4.53 | 2.06 |

| 5-Benzylidenerhodanine (R2) | -6.11 | -2.59 | 3.52 | 3.98 |

| 5-(4-Diethylamino-benzylidene)rhodanine (R3) | -5.39 | -2.56 | 2.83 | 8.84 |

Data derived from studies on rhodanine derivatives in a polar solvent. mdpi.com

These quantum chemical calculations are not only valuable for understanding the properties of existing compounds but also for guiding the design of new analogs with optimized electronic features for enhanced biological activity. nih.govdntb.gov.uaresearchgate.netscispace.com

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling the development of predictive models for various molecular properties, including biological activity and pharmacokinetics. researchgate.netnih.govresearchgate.netnih.govpreprints.org In the realm of 5-(3-indolylmethylene)rhodanine research, ML and AI can be employed to build Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net

A typical workflow for developing a predictive ML model involves:

Data Collection and Curation: A dataset of 5-(3-indolylmethylene)rhodanine analogs with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape). nih.gov

Model Training and Validation: Various ML algorithms are trained on the dataset to learn the relationship between the descriptors and the biological activity. Common algorithms include random forest, support vector machines (SVM), gradient boosting, and deep neural networks. nih.govresearchgate.net The predictive power of the models is then rigorously validated using techniques like cross-validation and testing on an external set of compounds. springermedizin.de

Prediction and Application: Once validated, the model can be used to predict the biological activity of new, untested 5-(3-indolylmethylene)rhodanine analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Emerging Research Avenues and Future Perspectives for 5 3 Indolylmethylene Rhodanine

Development of Chemical Probes and Biosensors Utilizing the 5-(3-Indolylmethylene)rhodanine Scaffold

The inherent properties of the 5-(3-indolylmethylene)rhodanine scaffold make it an attractive candidate for the design of chemical probes and biosensors. Its rigid structure, coupled with the potential for fluorescence, provides a foundation for creating molecules that can detect and report on specific biological events.

Recent research has focused on designing fluorescent rhodanine-based derivatives that can act as probes for protein aggregates, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, certain indole-containing rhodanine (B49660) derivatives have been synthesized to target both the fibrillar and oligomeric forms of tau and α-synuclein proteins. nih.govnih.gov These compounds exhibit changes in their fluorescence properties upon binding to these protein aggregates, allowing for their detection. nih.gov Specifically, the fluorescence emission of one such derivative was significantly quenched in the presence of tau protein fibrils. nih.gov This characteristic is crucial for developing diagnostic tools and for high-throughput screening of potential therapeutic agents.

Furthermore, the general principle of using small molecule-binding scaffolds to create biosensors is a rapidly advancing field. nih.gov While not specific to 5-(3-indolylmethylene)rhodanine, the methodologies being developed, such as using plant hormone receptors with malleable ligand-binding pockets, could potentially be adapted for this scaffold. nih.gov Such an approach could lead to the creation of highly specific and sensitive biosensors for a wide range of target molecules.

Exploration of Novel Biological Targets and Uncharted Mechanisms of Action

While the 5-(3-indolylmethylene)rhodanine scaffold is known to interact with a variety of biological targets, the full extent of its pharmacological reach remains an active area of investigation. Researchers are continuously exploring new proteins and pathways that can be modulated by this class of compounds.

A significant area of exploration is in the realm of neurodegenerative diseases. Studies have shown that certain indolyl-rhodanine derivatives can inhibit the aggregation of α-synuclein and tau proteins, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively. nih.govnih.gov For example, specific indole-containing rhodanines demonstrated potent anti-aggregation activity against α-synuclein fibrils and also suppressed the formation of tau oligomers. nih.gov This dual-targeting capability suggests a potential for developing disease-modifying therapies for these complex disorders. Another indolyl derivative was found to prevent the formation of α-synuclein inclusions in a cell-based assay. nih.govnih.gov

Beyond neurodegeneration, the rhodanine scaffold is being investigated for its activity against other targets. For instance, a class of 5-(2-hydroxybenzylidene) rhodanines has been identified as inhibitors of bacterial DNA gyrase B, a validated target for developing new antibacterial agents. nih.gov This discovery opens up avenues for combating bacterial infections, a critical area of unmet medical need. Additionally, novel 5-nitroindole-rhodanine conjugates have shown promising in vitro activity against Leishmania species, the parasites responsible for leishmaniasis. nih.gov One particular conjugate exhibited potent and selective activity against L. major. nih.gov These findings highlight the versatility of the rhodanine scaffold in targeting a diverse range of pathogens.

The exploration of uncharted mechanisms of action is also a key focus. By employing techniques like virtual screening and biophysical methods such as surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF), researchers can identify and characterize the binding of these compounds to their targets at a molecular level. nih.gov This detailed understanding is crucial for optimizing the potency and selectivity of future drug candidates.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) to Elucidate Compound Mechanisms

To gain a comprehensive understanding of how 5-(3-indolylmethylene)rhodanine and its derivatives exert their biological effects, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of the compound's mechanism of action can be constructed. nih.gov

This integrative approach allows for the identification of not just the primary target of a compound, but also the downstream signaling pathways and cellular processes that are affected. For example, in cancer research, integrating multi-omics data has been shown to be more effective in identifying cancer driver genes and understanding the underlying molecular subtypes of the disease. nih.govresearchgate.net This same principle can be applied to elucidate the mechanisms of 5-(3-indolylmethylene)rhodanine derivatives. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with a specific compound, researchers can map out the intricate network of molecular events that are triggered.

Multi-omics analysis can also reveal unexpected off-target effects or identify novel therapeutic applications for a compound. For instance, a transcriptomic and metabolomic analysis of the interaction between a plant and a pathogen helped to identify genes and metabolic pathways associated with disease resistance. nih.gov A similar approach could be used to understand how cells or organisms respond to treatment with a 5-(3-indolylmethylene)rhodanine derivative, potentially uncovering new mechanisms of action or biomarkers of response.

The ultimate goal of integrating multi-omics data is to move from a "one target, one drug" paradigm to a more systems-level understanding of drug action. nih.gov This knowledge is invaluable for rational drug design, patient stratification, and the development of more effective and personalized therapies.

Strategies for Repurposing 5-(3-Indolylmethylene)rhodanine and its Derivatives based on Mechanistic Insights

Drug repurposing, the process of identifying new therapeutic uses for existing or failed drugs, is a cost-effective and time-efficient strategy in drug discovery. nih.gov The growing body of mechanistic knowledge surrounding 5-(3-indolylmethylene)rhodanine and its derivatives makes this compound class a prime candidate for repurposing efforts.

As our understanding of the biological targets and mechanisms of action of these compounds deepens, new opportunities for their application in different diseases emerge. For example, a derivative initially developed as an inhibitor of a specific kinase might be found to have potent anti-inflammatory or neuroprotective effects through a different mechanism. These "off-target" effects, when properly characterized, can form the basis for a new therapeutic indication.

Mechanistic insights are the cornerstone of successful drug repurposing. nih.gov By understanding how a compound interacts with various cellular pathways, researchers can make informed hypotheses about its potential efficacy in other diseases that share those same pathways. For instance, the finding that certain indolyl-rhodanines can modulate protein aggregation pathways in neurodegenerative diseases suggests that they could be repurposed to treat other proteinopathies. nih.govnih.gov

The integration of multi-omics data, as discussed in the previous section, will play a crucial role in identifying repurposing opportunities. By creating detailed molecular signatures of how different 5-(3-indolylmethylene)rhodanine derivatives affect cellular systems, it becomes possible to match these signatures with the molecular profiles of various diseases. This "in silico" matching can rapidly generate new hypotheses that can then be tested experimentally.

Advanced Delivery Systems for In Vitro and In Cellulo Mechanistic Studies (e.g., Nanoparticle-Based Formulations)

To effectively study the mechanisms of action of 5-(3-indolylmethylene)rhodanine and its derivatives in laboratory settings, sophisticated delivery systems are often required. Many of these compounds have poor solubility in aqueous solutions, which can limit their bioavailability and hinder their study in cell-based assays. Advanced delivery systems, such as nanoparticle-based formulations, can overcome these challenges. nih.govresearchgate.net

Nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate hydrophobic compounds like many rhodanine derivatives, improving their solubility and stability in culture media. mdpi.commdpi.com This allows for more precise and reproducible dosing in in vitro and in cellulo experiments. For example, encapsulating a poorly soluble drug like curcumin (B1669340) into solid lipid nanoparticles has been shown to create a more effective formulation for topical delivery. nih.gov

Furthermore, nanoparticle formulations can be engineered to control the release of the encapsulated compound, which can be advantageous for studying time-dependent cellular processes. mdpi.com They can also be surface-modified with targeting ligands to direct the compound to specific cell types or subcellular compartments, enabling more focused mechanistic studies.

The use of advanced delivery systems is not limited to improving solubility. For instance, nanoparticle-based systems are being developed for the theranostic applications, combining therapeutic delivery with diagnostic imaging. nih.gov While this is a more advanced application, the underlying principles of nanoparticle formulation are directly relevant to improving the quality and reliability of preclinical mechanistic studies. By ensuring that the compound of interest reaches its intended target in a controlled and quantifiable manner, researchers can obtain more accurate and meaningful data to elucidate its mechanism of action.

Collaborative Research Initiatives and Open Science Paradigms in 5-(3-Indolylmethylene)rhodanine Research

The complexity of modern drug discovery and mechanistic research necessitates a collaborative and open approach. The field of 5-(3-indolylmethylene)rhodanine research stands to benefit significantly from the adoption of collaborative research initiatives and open science paradigms.

Collaborative initiatives that bring together academic researchers, pharmaceutical companies, and non-profit organizations can pool resources, expertise, and chemical libraries to accelerate the pace of discovery. By sharing data and insights, these collaborations can avoid duplication of effort and tackle research questions that are too large or complex for any single group to address alone.

Open science, which advocates for making research data, methods, and publications freely available to all, can further enhance collaboration and innovation. The availability of large, curated datasets, such as those from multi-omics studies, in public repositories allows researchers from around the world to re-analyze the data, test new hypotheses, and build upon previous findings. nih.gov This is particularly relevant for a compound class like 5-(3-indolylmethylene)rhodanine, where a wealth of chemical and biological data is being generated.

Platforms that facilitate the sharing of chemical structures and associated biological data can also spur new research directions. By making the structures of various 5-(3-indolylmethylene)rhodanine derivatives and their activities against different targets publicly available, computational chemists can develop more accurate predictive models, and medicinal chemists can design more effective new compounds.

Ultimately, a more open and collaborative research ecosystem will foster a more rapid and efficient exploration of the full therapeutic potential of 5-(3-indolylmethylene)rhodanine and its derivatives, leading to new scientific discoveries and, potentially, new medicines.

Q & A

Q. What are the standard synthetic methods for preparing 5-(3-Indolylmethylene)rhodanine?

The compound is typically synthesized via aldol condensation. A common approach involves refluxing rhodanine-3-propionic acid (10 mmol) with indole-2-carbaldehyde (15 mmol) in glacial acetic acid containing anhydrous sodium acetate (10 mmol) for 3 hours. The product is filtered and recrystallized from acetic acid, with purity confirmed by H/C NMR and mass spectrometry . Alternative methods include phase-transfer catalysis using ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMI]Cl) in water under microwave irradiation (160 W, 10 minutes), achieving yields of 59–83% .

Q. How is 5-(3-Indolylmethylene)rhodanine utilized in analytical chemistry?

Derivatives of rhodanine, including 5-(3-Indolylmethylene)rhodanine, are used as spectrophotometric reagents for metal detection. For example, 5-indolyl-(3)-methylene-rhodanine (IARH) forms complexes with Cu(I), showing higher sensitivity compared to other derivatives (e.g., 5-phenylmethylene-rhodanine). Optimal conditions involve pH 3–4 and a detection limit of 0.1 ppm Cu(I), validated via UV-Vis spectroscopy .

Q. What biological activities are associated with 5-(3-Indolylmethylene)rhodanine derivatives?

These derivatives exhibit antimicrobial, antiviral, and enzyme inhibitory properties. For instance, glucosylated derivatives (e.g., N-β-D-glucopyranosyl-5-(p-nitrophenyldiene)rhodanine) inhibit herpes simplex virus RNA synthesis. Antimicrobial screening via disk diffusion assays revealed activity against A. niger and E. coli for specific analogs .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of 5-(3-Indolylmethylene)rhodanine synthesis?

Traditional methods (e.g., reflux in acetic acid for 3 hours) yield ~70–80% purity but require prolonged heating. In contrast, microwave-assisted synthesis with [BMI]Cl reduces reaction time to 10 minutes and improves yields (up to 83%) by enhancing solubility and energy transfer . Comparative studies show that ionic liquid catalysts reduce organic solvent use, aligning with green chemistry principles .

Q. What structural modifications enhance the biological activity of 5-(3-Indolylmethylene)rhodanine?